molecular formula C7H13NO3 B2756015 Ethyl 2-(azetidin-3-yloxy)acetate CAS No. 1243389-12-9

Ethyl 2-(azetidin-3-yloxy)acetate

Cat. No.: B2756015
CAS No.: 1243389-12-9
M. Wt: 159.185
InChI Key: JSKRHXZUCULZGA-UHFFFAOYSA-N
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Description

Ethyl 2-(azetidin-3-yloxy)acetate is a heterocyclic compound containing an azetidine ring, which is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(azetidin-3-yloxy)acetate typically involves the reaction of azetidine derivatives with ethyl bromoacetate. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(azetidin-3-yloxy)acetate undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various functionalized azetidine derivatives, which can be further utilized in synthetic chemistry.

Mechanism of Action

The mechanism of action of ethyl 2-(azetidin-3-yloxy)acetate involves its interaction with molecular targets through its azetidine ring. The ring strain in the azetidine structure makes it reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its azetidine ring, which imparts specific reactivity and potential biological activity. The ring strain in azetidines makes them more reactive compared to other four-membered heterocycles, such as oxetanes .

Properties

IUPAC Name

ethyl 2-(azetidin-3-yloxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-10-7(9)5-11-6-3-8-4-6/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKRHXZUCULZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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